![molecular formula C9H3ClF3NO2 B15204783 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride is a chemical compound known for its unique structure and reactivity It features a trifluoromethyl group attached to a benzo[d]oxazole ring, with a carbonyl chloride functional group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the carbonyl chloride group: This is usually done by reacting the corresponding carboxylic acid or ester with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Purification techniques: Such as distillation or recrystallization to isolate the desired product.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic aromatic substitution: The benzo[d]oxazole ring can undergo substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Halogenated, nitrated, and sulfonated derivatives: Formed from electrophilic aromatic substitution reactions.
科学研究应用
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Material science: Its derivatives are explored for use in advanced materials with unique properties.
Agrochemicals: Used in the synthesis of compounds with potential agricultural applications.
作用机制
The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, influencing its behavior in chemical reactions.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzo[d]oxazole: Lacks the carbonyl chloride group but shares the trifluoromethyl and benzo[d]oxazole structure.
2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with the trifluoromethyl group at a different position.
4-(Trifluoromethyl)benzoyl chloride: Similar functional groups but lacks the oxazole ring.
Uniqueness
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride is unique due to the combination of the trifluoromethyl group, benzo[d]oxazole ring, and carbonyl chloride group
属性
分子式 |
C9H3ClF3NO2 |
|---|---|
分子量 |
249.57 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H3ClF3NO2/c10-7(15)8-14-6-4(9(11,12)13)2-1-3-5(6)16-8/h1-3H |
InChI 键 |
GINWCJUXJYWXLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


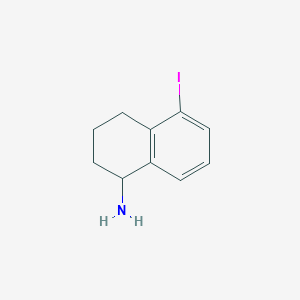
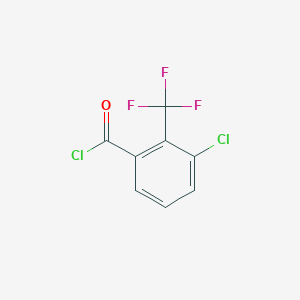
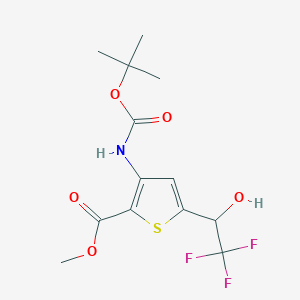
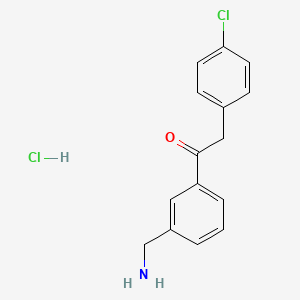
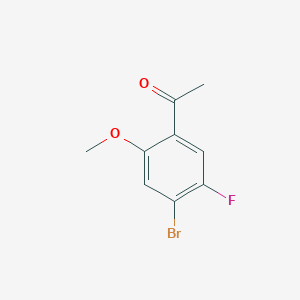
![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
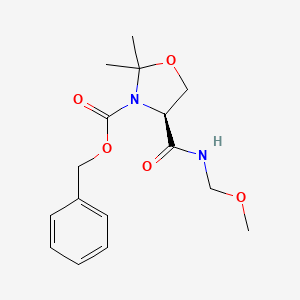
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
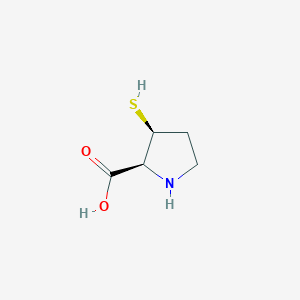
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)

![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)

